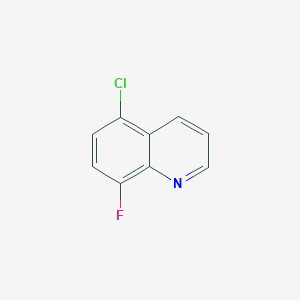

5-Chloro-8-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVDGTQTVXVHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310916 | |

| Record name | 5-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500579-51-1 | |

| Record name | 5-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chloro 8 Fluoroquinoline and Its Derivatives

Established Synthetic Routes for Halogenated Quinoline (B57606) Cores

The fundamental quinoline structure is typically assembled through various cyclization reactions, with several named reactions being mainstays in organic synthesis. wikipedia.orgfly-chem.com These methods are often adapted to accommodate substituted anilines and other precursors to yield halogenated quinoline cores.

Classical methods for constructing the 4-quinolone scaffold, a key precursor to many quinoline derivatives, include the Gould-Jacobs and Conrad-Limpach-Knorr reactions. mdpi.comd-nb.infoquimicaorganica.org

The Gould-Jacobs reaction involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org This method is widely used for preparing quinolone derivatives. mdpi.com The reaction begins with a Michael addition, followed by the elimination of an ethoxy group and a subsequent high-temperature intramolecular cyclization. ablelab.eu The regioselectivity of the cyclization can be influenced by steric and electronic factors of substituents on the aniline ring. d-nb.info Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields compared to conventional heating. ablelab.eu

The Conrad-Limpach-Knorr synthesis utilizes the reaction of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, this method can yield either 4-quinolones or 2-quinolones. quimicaorganica.org At lower temperatures, the reaction favors attack at the keto group, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline. wikipedia.org At higher temperatures (around 140°C), the reaction proceeds via the anilide (Knorr variation), which then cyclizes to form a 2-hydroxyquinoline. wikipedia.org These reactions can be catalyzed by strong acids like sulfuric acid. mdpi.comwikipedia.org

| Reaction | Precursors | Key Intermediate | Product | Conditions |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | 4-Hydroxy-3-carboalkoxyquinoline | High Temperature (thermal or microwave) |

| Conrad-Limpach | Aniline, β-ketoester | Schiff base (from keto attack) | 4-Hydroxyquinoline | Kinetic control (lower temp.) |

| Knorr Variation | Aniline, β-ketoester | β-Ketoanilide (from ester attack) | 2-Hydroxyquinoline | Thermodynamic control (higher temp.) |

Directing group strategies offer a powerful method for the regioselective halogenation of pre-formed quinoline rings. The 8-hydroxyquinoline (B1678124) scaffold is a particularly useful precursor. The hydroxyl group can direct electrophilic halogenation to specific positions on the ring. rsc.org

One common precursor, 5-chloro-8-hydroxyquinoline (B194070), is synthesized either by the direct chlorination of 8-hydroxyquinoline or through a cyclization reaction involving 4-chloro-2-aminophenol and glycerol. google.com Research has focused on optimizing this cyclization to reduce tar formation and improve yields by adding boric acid and a water-insoluble organic solvent. google.com

With the 8-hydroxyquinoline core in place, halogenation can be directed. For instance, under catalyst-free conditions using acyl halides, simultaneous dihalogenation at the C5 and C7 positions of 8-hydroxyquinolines can be achieved. rsc.org By modifying the conditions and using O-acylated 8-hydroxyquinolines with a Lewis acid like AlCl₃, regioselective C5-halogenation can be accomplished. researchgate.net This highlights the ability to control the position of halogen introduction by tuning the reaction system. rsc.org

Targeted Synthesis Approaches for 5-Chloro-8-fluoroquinoline

Creating the specific this compound structure requires precise control over the introduction of both the chlorine and fluorine atoms. This is achieved through multi-step syntheses involving precursor functionalization, nucleophilic substitution, and regioselective strategies.

A key strategy involves the synthesis and subsequent functionalization of a suitable quinoline precursor. For example, 5-chloro-8-hydroxyquinoline is a valuable intermediate. mdpi.comgoogle.com The hydroxyl group at the C-8 position can be converted into other functional groups. One synthetic route involves the reaction of 5-chloro-8-hydroxyquinoline with 2-fluorobenzoyl chloride to produce (5-chloroquinolin-8-yl)-2-fluorobenzoate, demonstrating the derivatization of the hydroxyl group. mdpi.com To synthesize this compound, this hydroxyl group would need to be converted to a fluorine atom, a transformation often accomplished via methods like the Balz-Schiemann reaction on the corresponding diazonium salt derived from an 8-aminoquinoline (B160924) precursor.

Another approach involves starting with fluorinated precursors and building the quinoline ring. For instance, 2-fluoromalonic acid can serve as a building block for selectively fluorinated heterocycles, which can be converted to chlorinated fluoro-quinoline derivatives in a single step through a tandem chlorination-cyclization process using phosphoryl chloride (POCl₃). researchgate.net

Nucleophilic aromatic substitution (SNAr) is a critical reaction for introducing substituents, including fluorine, onto the quinoline ring. nih.gov The efficiency of SNAr is greatly enhanced by the presence of electron-withdrawing groups on the ring. For example, an 8-nitro group strongly activates the C-7 position for nucleophilic attack, facilitating the substitution of a chlorine atom with various amines. mdpi.com

This principle is also applied to fluorine introduction. The synthesis of fluoroquinolines can be achieved through nucleophilic substitution reactions using fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF) under controlled conditions. The 6-Chloro-8-fluoroquinoline (B1488121) molecule itself can act as a substrate in SNAr reactions to form derivatives like Schiff bases, indicating the reactivity of the halogen substituents. ossila.com

Achieving the correct isomer, such as this compound, requires high regioselectivity. Modern synthetic methods provide advanced control over substitution patterns. Iridium-catalyzed C-H borylation of fluoroquinolines is one such method. acs.org This reaction allows for the regioselective installation of a boronic ester group onto the quinoline scaffold, which can then be converted into a variety of other functional groups through subsequent reactions like Suzuki coupling. acs.org

For instance, the C-H borylation of 6-fluoroquinolines can be directed to specific positions, and the resulting boronic esters can be transformed, providing access to a range of substituted fluoroquinolones. acs.org This type of regioselective functionalization is crucial for building complex molecules with precise substitution patterns, including the synthesis of specific chloro-fluoro-quinoline isomers.

| Strategy | Description | Example Application | Reference |

| Precursor Functionalization | Modifying a functional group on a pre-formed quinoline core. | Conversion of 8-hydroxyquinoline to other derivatives. | mdpi.com |

| SNAr | Substitution of a leaving group (e.g., Cl) by a nucleophile (e.g., F⁻). | Introduction of amines at C-7, activated by an 8-nitro group. | mdpi.com |

| Regioselective C-H Borylation | Catalytic installation of a boronic ester for further functionalization. | Iridium-catalyzed borylation of 6-fluoroquinolines to access various isomers. | acs.org |

Advanced Synthetic Methodologies in Quinoline Chemistry

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally benign methods for the synthesis of quinoline derivatives. These modern techniques often lead to higher yields, shorter reaction times, and greater structural diversity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in chemical synthesis, offering significant advantages over conventional heating methods. nih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times and, in some cases, improve reaction yields. nih.govacs.org The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds like quinolines. benthamdirect.com

One of the key advantages of MAOS is the ability to perform reactions under solvent-free conditions or on solid supports, which aligns with the principles of green chemistry. nih.gov For instance, the synthesis of 2,4-dichloroquinolines has been achieved in a one-pot reaction from anilines and malonic acid in the presence of phosphorus oxychloride under microwave irradiation (600 W) for a short duration of 50 seconds. asianpubs.org This method avoids the use of volatile organic solvents and provides the desired products in good yields. asianpubs.org

Another example is the L-proline catalyzed Knoevenagel condensation for the synthesis of quinoline derivatives. benthamdirect.com This reaction, when conducted under microwave conditions, has been found to be significantly more efficient in terms of both time and yield compared to conventional heating. benthamdirect.com The combination of multicomponent reactions (MCR) with MAOS presents a rapid and cost-effective strategy for preparing diverse quinoline-based hybrids. acs.org

A comparison between microwave-assisted and conventional synthesis for some quinoline derivatives is presented in the table below:

| Product | Conventional Method Time | Conventional Method Yield (%) | Microwave-Assisted Time | Microwave-Assisted Yield (%) |

| 7-amino-8-methylquinoline | 4 h | 60 | 30 min | 58 |

| 7-amino-4,6-dimethylpyrido[3,2-g]quinoline | 10 h | 40 | 1 h | 60 |

Table 1: Comparison of conventional and microwave-assisted synthesis of selected quinoline derivatives. Data sourced from nih.gov.

The functionalization of the quinoline core is crucial for developing new derivatives with tailored properties. Catalyst-mediated cross-coupling reactions are indispensable tools for achieving this, allowing for the introduction of various substituents at specific positions of the quinoline ring.

Transition-metal-catalyzed C-H bond functionalization has become a prominent strategy due to its efficiency and versatility. rsc.org Palladium (Pd) and copper (Cu) are commonly used catalysts for these transformations. For example, Pd-catalyzed C-H/C-H cross-coupling reactions have been developed to synthesize unsymmetrical heterobiaryl compounds by reacting quinolines with other heteroarenes. rsc.org

The direct arylation of quinolines is a powerful method for creating C-C bonds. For instance, a Pd-catalyzed direct arylation of 4-phenoxyquinolines has been reported to produce benzofuroquinolines in high yields. researchgate.net Similarly, Cu-catalyzed C2 arylation of quinoline N-oxides with aryl halides has been achieved. mdpi.com

The functionalization is not limited to arylation. Alkenylation of quinoline N-oxides with acrylates has been accomplished using a Pd(OAc)₂ catalyst, providing a route to C2-alkenylated quinolines. mdpi.com Furthermore, catalyst systems can be designed for site-selective functionalization beyond the typically reactive C2 position. acs.org For instance, Rh-catalyzed C-H/C-H cross-coupling has been used for the C8 arylation of quinolines. rsc.org

A metal-free approach for the C-8 functionalization of quinoline has also been developed using a Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides. rsc.org Additionally, heterogeneous catalysts, such as functionalized imidazolium (B1220033) salts, have been employed for the synthesis of quinoline derivatives under solvent-free conditions, offering a more sustainable and effective protocol. ua.es

The table below summarizes some catalyst-mediated coupling reactions for the functionalization of quinolines:

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

| C-2 Amination | Nickel | Quinoline, Cyclic Amines | C-2 Aminated Quinoline | rsc.org |

| C-8 Arylation | Rhodium | Quinoline, Benzoxazoles | 8-Arylquinolines | rsc.org |

| C-2 Alkenylation | Pd(OAc)₂ | Quinoline N-oxide, Acrylates | C-2 Alkenylated Quinoline | mdpi.com |

| C-2 Arylation | CuI | Quinoline N-oxide, Aryl Bromides | C-2 Arylated Quinoline | mdpi.com |

| Friedel-Crafts C-8 Functionalization | Brønsted Acid | Quinoline-N-oxide, Ynamides | C-8 Functionalized Quinoline | rsc.org |

| Synthesis of Quinolines | 1,3-bis(carboxymethyl)-imidazolium chloride | 2-Aminobenzaldehydes, Ketones | Substituted Quinolines | ua.es |

Table 2: Examples of catalyst-mediated coupling reactions for quinoline functionalization.

The development of these advanced synthetic methodologies continues to expand the toolkit available to chemists for the construction and derivatization of the this compound scaffold, paving the way for the discovery of new compounds with significant applications.

Structural Elucidation and Advanced Characterization of 5 Chloro 8 Fluoroquinoline and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 5-Chloro-8-fluoroquinoline and its analogs. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that can be translated into detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of quinoline (B57606) derivatives reveals distinct signals for each proton. For instance, in a derivative like (5-chloroquinolin-8-yl)-2-fluorobenzoate, the aromatic protons appear in the range of 7.22–8.95 ppm. mdpi.com The absence of a phenolic proton signal confirms the formation of an ester functionality. mdpi.com In other fluoroquinolone derivatives, the proton at the C2 position is typically observed as a singlet downfield due to the electron-withdrawing nature of the adjacent nitrogen and fluorine atoms. For example, in 8-fluoroquinoline-3-carboxamide, the C2 proton signal is at δ 8.72 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In (5-chloroquinolin-8-yl)-2-fluorobenzoate, the spectrum shows nine aromatic carbon signals, six quaternary carbon signals, and a carbonyl group signal at 162.8 ppm. mdpi.com For fluoroquinolines, the position of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the benzene (B151609) ring. researchgate.net Fluorine substitution at position 8 leads to upfield shifts of the C5, C6, and C7 carbon resonances, with the most significant shift observed for the C7 signal. researchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. The chemical shift of the fluorine atom provides direct information about its local electronic environment. researchgate.netrsc.org In the case of 2-fluoroquinoline, the fluorine signal appears at -63 ppm. researchgate.net The coupling constants between fluorine and adjacent carbon or proton atoms can further aid in structural assignment. fordham.edu

Table 1: Representative NMR Data for Fluoroquinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| (5-Chloroquinolin-8-yl)-2-fluorobenzoate | ¹H | 7.22–8.95 | Aromatic protons |

| ¹³C | 162.8 | Carbonyl group (C=O) | |

| 8-Fluoroquinoline-3-carboxamide | ¹H | 8.72 | C2 proton (singlet) |

| ¹³C | 167.3 | Carbonyl carbon | |

| ¹³C | 149.1 | Fluorine-coupled aromatic carbon (¹JC-F = 245 Hz) | |

| 2-Fluoroquinoline | ¹⁹F | -63 | Fluorine at position 2 |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: FTIR is widely used to identify characteristic functional groups. In (5-chloroquinolin-8-yl)-2-fluorobenzoate, the presence of C=O and C–O stretching bands at 1741 cm⁻¹ and 1213/1066 cm⁻¹, respectively, confirms the ester group. mdpi.com For 5-chloro-8-hydroxyquinoline (B194070) incorporated into electrospun membranes, a new band at 1500 cm⁻¹ is characteristic of the quinoline ring, confirming its presence. mdpi.com In metal complexes of fluoroquinoline derivatives, characteristic bands for imine (C=N), C-O, and metal-ligand bonds can be observed. nih.govacs.org

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. It can be used to study drug-target interactions, for example, between the antimalarial drug chloroquine (B1663885) and hematin, by observing shifts in the Raman marker bands. nih.govresearchgate.net In studies of antimicrobial resistance, Raman spectroscopy, combined with the MTT assay, can rapidly determine the minimal inhibitory concentrations of antibiotics like levofloxacin, a fluoroquinolone. biorxiv.orgnih.gov

Table 2: Key FTIR Absorption Bands for this compound Derivatives

| Compound/Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| (5-Chloroquinolin-8-yl)-2-fluorobenzoate | C=O | 1741 | mdpi.com |

| C-O | 1213/1066 | mdpi.com | |

| 5-Chloro-8-hydroxyquinoline in CA membrane | Quinoline ring | 1500 | mdpi.com |

| Co(II) and Zn(II) Fluoroquinoline Complexes | Imine (C=N) | ~1652-1659 | nih.gov |

| C-O | ~1037-1059 | nih.gov | |

| Metal-Oxygen | ~528-543 | nih.gov | |

| Metal-Nitrogen | ~457-460 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric systems present. For instance, a derivative of 2-methoxyquinoline-3-carbaldehyde (B138735) exhibits a λmax at 280 nm in methanol. semanticscholar.org In the study of besifloxacin, a novel 8-chlorofluoroquinolone, the drug shows a λmax of 289 nm in various media, including distilled water and simulated tears. nih.gov UV-Vis spectroscopy is also employed to study the interaction of compounds like 5-chloro-8-hydroxyquinoline with biological macromolecules such as bovine serum albumin (BSA) by observing changes in the absorption spectra. nih.gov Furthermore, it can be used in chelation studies of 8-hydroxyquinoline (B1678124) derivatives with various metal ions. mdpi.com

X-ray Crystallographic Analysis and Crystal Engineering

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. uol.de

Single-Crystal X-ray Diffraction Studies of this compound Analogs and Derivatives

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. uol.de For example, the crystal structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate revealed that the central ester fragment is nearly planar and makes dihedral angles of 76.35(6)° and 12.89(11)° with the quinoline and phenyl rings, respectively. mdpi.com The analysis also identified non-classical hydrogen bonds and halogen-halogen interactions that direct the supramolecular assembly in the crystal. mdpi.com In another study, an X-ray crystallographic analysis of a 7-(3-ethylaminoazetidin-1-yl)-8-chloro derivative showed a significant distortion of the N-1 aromatic group out of the quinolone plane due to steric repulsion from the C-8 chlorine atom. acs.org Such detailed structural information is crucial for understanding structure-activity relationships.

Table 3: Crystallographic Data for (5-chloroquinolin-8-yl) furan-2-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈ClNO₃ |

| Molecular Weight | 273.66 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 4.0714 (1) |

| b (Å) | 23.7463 (7) |

| c (Å) | 12.113 (1) |

| β (°) | 102.113 (1) |

| Volume (ų) | 1207.11 (6) |

Data from a study on a similar derivative, 5-chloroquinolin-8-yl furan-2-carboxylate, illustrating the type of data obtained from single-crystal X-ray diffraction. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions (e.g., Halogen Bonds, C–H...X Hydrogen Bonds)

The presence of both chlorine and fluorine atoms in the this compound framework gives rise to a variety of non-covalent interactions that are crucial in defining the three-dimensional structure and stability of these compounds and their derivatives. These interactions include halogen bonds and weak C–H···X (where X is a halogen) hydrogen bonds.

Halogen Bonding:

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of an electron-deficient region on the halogen atom, known as a σ-hole. In derivatives of this compound, both chlorine and fluorine can participate in such interactions. For instance, in the crystal structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate, a derivative of 5-chloro-8-hydroxyquinoline, a notable Cl···F halogen bond with a distance of 3.2171(15) Å has been observed. mdpi.com This distance is shorter than the sum of the van der Waals radii of chlorine and fluorine, indicating a significant attractive interaction. mdpi.com The chlorine atom, in this case, acts as the halogen bond donor, interacting with the fluorine atom of an adjacent molecule. mdpi.com This type of interaction plays a critical role in the formation of supramolecular assemblies. mdpi.com It is important to note that fluorine atoms rarely participate in halogen bonding; however, in this specific derivative, the C–Cl···F interaction is a key feature of the crystal packing. mdpi.commdpi.com

C–H···X Hydrogen Bonds:

Table 1: Intermolecular Interaction Data for (5-chloroquinolin-8-yl)-2-fluorobenzoate

| Interaction Type | Donor-Acceptor | Distance (Å) | Symmetry Operation |

|---|---|---|---|

| C–H···F | C6–H6···F1 | 2.58 | (ii) -x+1, -y+1, -z+1 |

| C–Cl···F | C5–Cl1···F1 | 3.2171(15) | (i) -x, -y+1, -z+1 |

Data sourced from a crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate. mdpi.com

Supramolecular Assembly and Crystal Packing Analysis

In the case of (5-chloroquinolin-8-yl)-2-fluorobenzoate, the combination of C–H···F hydrogen bonds and C–Cl···F halogen bonds leads to a well-defined crystal packing arrangement. mdpi.com The C–H···F interactions result in the formation of centrosymmetric dimers, which create R²₂(18) ring motifs. mdpi.com These dimers are further linked by the C–Cl···F halogen bonds, forming chains that run parallel to the (100) crystallographic plane. mdpi.com This hierarchical assembly demonstrates how specific, directional non-covalent interactions can dictate the long-range order in the crystal.

The concept of supramolecular assembly extends beyond simple dimers and chains. In other quinoline-based systems, such as oligoamides of 8-fluoroquinoline, the formation of complex helical structures has been observed. uni-muenchen.de These assemblies, including quadruple and double helices, are stabilized by a network of hydrogen bonds and other non-covalent interactions, with the fluorine atoms often directed towards the interior of the helical structure. uni-muenchen.de While not directly involving this compound, these examples highlight the potential for halogenated quinolines to form intricate and functional supramolecular architectures. researchgate.net

The study of crystal packing is not merely an academic exercise; it has profound implications for the material properties of the compound, including its solubility, melting point, and mechanical strength. The ability to predict and control supramolecular assembly through the strategic placement of functional groups is a key goal in the field of crystal engineering. mdpi.com

Table 2: Crystal Packing Features of (5-chloroquinolin-8-yl)-2-fluorobenzoate

| Supramolecular Motif | Mediating Interactions | Resulting Assembly |

|---|---|---|

| Centrosymmetric Dimer | C6–H6···F1 | R²₂(18) rings |

| Inter-dimer Linkage | C5–Cl1···F1 | Chains parallel to (100) plane |

Based on the analysis of the crystal structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate. mdpi.com

Conformational Analysis and Steric Repulsion Effects on Molecular Geometry

A pertinent example can be found in a study of an 8-chloroquinolone derivative with a bulky N-1 substituent. acs.org X-ray crystallographic analysis revealed that the N-1 aromatic group was significantly distorted out of the plane of the quinoline core. acs.org This distortion was attributed to steric repulsion between the chlorine atom at the C-8 position and the substituent at the N-1 position. acs.orgnih.gov Molecular modeling studies further confirmed that this strained conformation is a direct result of the steric hindrance imposed by the C-8 substituent. acs.org

This phenomenon is not limited to 8-chloro derivatives. The introduction of other bulky groups at the C-8 position, such as bromine or a methyl group, can induce similar distortions. acs.orgnih.gov The degree of this out-of-plane twisting can have a significant impact on the molecule's biological activity. acs.orgnih.gov

In the case of (5-chloroquinolin-8-yl)-2-fluorobenzoate, the central ester fragment is nearly planar. However, the quinoline and phenyl rings are twisted relative to this plane, with dihedral angles of 76.35(6)° and 12.89(11)°, respectively. mdpi.com This twisting is likely a consequence of minimizing steric clashes between the substituents on the different ring systems.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing conformational analysis and understanding the energetic landscape of different molecular geometries. researchgate.neteurjchem.com These studies can help to identify the most stable conformers and to quantify the energetic penalties associated with steric repulsion. researchgate.net

Table 3: Dihedral Angles in (5-chloroquinolin-8-yl)-2-fluorobenzoate

| Molecular Fragment 1 | Molecular Fragment 2 | Dihedral Angle (°) |

|---|---|---|

| Central Ester Fragment (C8/O1/C10(O2)/C11) | Quinoline Ring | 76.35(6) |

| Central Ester Fragment (C8/O1/C10(O2)/C11) | Phenyl Ring | 12.89(11) |

Data obtained from the single-crystal X-ray diffraction study of (5-chloroquinolin-8-yl)-2-fluorobenzoate. mdpi.com

Computational and Theoretical Investigations of 5 Chloro 8 Fluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) provide a robust framework for examining the electronic environment of complex structures like 5-Chloro-8-fluoroquinoline.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. DFT studies on halogenated quinoline (B57606) derivatives have demonstrated that the nature and position of the halogen substituents significantly influence the electronic properties and stability of the quinoline ring system. For this compound, the presence of two different halogen atoms, chlorine and fluorine, at positions 5 and 8 respectively, is expected to create a unique electronic distribution.

The electron-withdrawing nature of both chlorine and fluorine atoms would likely decrease the electron density on the quinoline core, affecting its reactivity and intermolecular interactions. The stability of the molecule is a key parameter that can be assessed using DFT. The total energy, heats of formation, and vibrational frequencies calculated through DFT can provide a measure of the molecule's stability. In studies of similar halogenated quinolines, DFT calculations have been successfully employed to determine the most stable geometric conformations and to analyze the electronic properties that govern their chemical behavior.

A computational study on N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, a related halogenated quinoline derivative, utilized DFT to investigate its structural and electronic properties nih.gov. Such studies typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic descriptors.

Table 1: Representative DFT-Calculated Properties for a Halogenated Quinoline Derivative

| Property | Value |

| Total Energy | Specific value in Hartrees |

| Dipole Moment | Specific value in Debye |

| Heat of Formation | Specific value in kcal/mol |

Note: The values in this table are illustrative and would be specific to the particular halogenated quinoline derivative being studied.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO and LUMO energy levels and the corresponding energy gap would be influenced by the electronegative halogen substituents. It is anticipated that the presence of chlorine and fluorine would lower the energy of both the HOMO and LUMO orbitals. Frontier molecular orbital analysis of a similar compound, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine, revealed that a smaller HOMO-LUMO energy gap was indicative of higher reactivity nih.gov.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

| HOMO | e.g., -6.5 |

| LUMO | e.g., -1.2 |

| Energy Gap (LUMO-HOMO) | e.g., 5.3 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. It provides a description of the Lewis-like chemical bonding structure of a molecule. NBO analysis can elucidate the donor-acceptor interactions between filled and vacant orbitals, which are crucial for understanding intermolecular forces.

In the context of this compound, NBO analysis would reveal the interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the quinoline ring. These interactions contribute to the stability of the molecule. A study on disubstituted quinoline with carbazole compounds highlighted that NBO analysis can explain charge transfer properties and the stability arising from intramolecular interactions and hyperconjugation beilstein-journals.org. The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of these interactions.

Table 3: Example of NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | e.g., 5.2 |

| LP(3) Cl | σ(C-C) | e.g., 1.8 |

| LP(3) F | σ*(C-N) | e.g., 2.5 |

Note: LP denotes a lone pair. The specific interactions and their energies would be determined by a detailed NBO calculation.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in real space. This method is based on the electron density and its derivatives. NCI plots provide a graphical representation of these interactions, where different colors indicate the type and strength of the interaction.

For this compound, NCI analysis would be particularly useful in understanding potential intermolecular interactions in a condensed phase or in a biological system. The fluorine atom, in particular, can participate in various non-covalent interactions. Research into fluorine-centered non-covalent interactions has shown that the electrostatic surface of fluorine can be either entirely negative or have regions of positive and negative potential, allowing for complex intermolecular engagements rsc.org. NCI analysis can reveal these subtle interactions, which are crucial for molecular recognition and self-assembly.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a means to study the conformational landscape and dynamic behavior of molecules over time. These methods are essential for understanding how molecules adapt their shapes and interact with their environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides information about the relative stabilities of different conformers and the energy barriers between them.

For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, even small changes in dihedral angles can have an impact on the molecule's properties and interactions. Computational studies on the conformational preferences of other halogenated quinoline derivatives have explored different geometric arrangements to identify the most stable structures nih.gov. The planarity of the quinoline ring system is a key feature, and any deviations from planarity due to steric hindrance or electronic effects would be revealed through conformational analysis. The energy landscape would map out the low-energy conformations, providing insights into the shapes the molecule is most likely to adopt.

Solvent Effects on Molecular Properties using Continuum Solvation Models (e.g., IEFPCM)

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used to study these effects computationally. These models approximate the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies and the prediction of how a solvent might alter a molecule's geometric and electronic properties.

For quinoline derivatives, studies have utilized the IEFPCM model to analyze the impact of different solvents, such as ethanol, water, and dimethylsulfoxide (DMSO), on the molecule's stability and electronic structure. dntb.gov.ua Theoretical calculations can reveal insights into the chemical stability and charge transport within the molecule, which are validated by computed HOMO-LUMO band gap energies. dntb.gov.ua Furthermore, solvent effects on the solubility of related compounds like 5-chloro-8-hydroxyquinoline (B194070) have been investigated using models like the Kamlet, Abboud, and Taft linear solvation energy relationship (KAT-LSER). researchgate.netresearchgate.net These analyses have shown that solvent-solvent interactions can play a more significant role than direct solute-solvent interactions in determining solubility. researchgate.net Such computational approaches are crucial for understanding the behavior of this compound in different biological and experimental environments.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing more potent and effective drugs. researchgate.netiosrjournals.org These studies systematically investigate how the chemical structure of a compound influences its biological activity. For the fluoroquinolone class of antibiotics, SAR has been extensively explored to optimize their antibacterial spectrum and potency.

QSAR models take this a step further by creating mathematical relationships between chemical structure and biological activity. aip.org These models use molecular descriptors (e.g., electronic properties, lipophilicity) to predict the activity of newly designed compounds. iosrjournals.org For fluoroquinolone derivatives, QSAR studies have been employed to design novel analogs with improved properties, such as enhanced solubility and potency, by modifying the C-5 position. researchgate.netiosrjournals.org These computational methods help in verifying that newly designed drugs adhere to established principles like Lipinski's rule of five, ensuring better pharmacokinetic profiles. iosrjournals.orgnih.gov

Table 1: Key SAR Findings for Fluoroquinolone Derivatives

| Position on Quinolone Ring | Substituent | Impact on Biological Activity |

| C-5 | Amino Group | Optimal for overall antibacterial property. nih.gov |

| C-5 | Amine Substituent | Can increase biological activity. iosrjournals.org |

| C-8 | Halogen (e.g., Chlorine) | Influences antimicrobial activity. researchgate.net |

| C-8 | Cyano Group | Included in the structure of newer generation fluoroquinolones like Finafloxacin. mdpi.com |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA), forming a stable complex. researchgate.net This method is crucial for understanding the mechanism of action of drugs like fluoroquinolones, which primarily target bacterial enzymes such as DNA gyrase and topoisomerase IV. nih.govnih.gov

Docking simulations can predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) of a ligand to its biological target. nih.govresearchgate.net For novel fluoroquinolone analogs, molecular docking has been used to evaluate their binding patterns against enzymes like E. coli DNA gyrase. nih.gov These studies help in identifying the most stable conformation of the ligand within the active site of the receptor. semanticscholar.org

The binding affinities of synthesized quinoline derivatives have been shown to correlate with their observed antibacterial activity. nih.govnih.gov For example, a series of novel quinoline derivatives displayed good binding affinities against E. coli DNA gyrase B, with values ranging from -6.0 to -7.2 kcal/mol. nih.gov These computational predictions are essential in the early stages of drug discovery to prioritize compounds for synthesis and further testing. researchgate.netresearchgate.net

Table 2: Example of Predicted Binding Affinities for Quinolone Derivatives Against Bacterial Enzymes

| Compound Series | Target Enzyme | Range of Binding Affinities (kcal/mol) |

| Novel Quinolone Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 |

| Novel Quinolone Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 |

| Fluoroquinoline-metal complexes | E. coli DNA Gyrase | -7.2 |

| Fluoroquinoline-metal complexes | S. aureus Tyrosyl-tRNA Synthetase | -10.5 |

| Data derived from studies on various novel quinoline and fluoroquinolone derivatives. nih.govnih.gov |

Beyond predicting binding orientation and affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

For quinoline derivatives, docking studies have elucidated key interactions within the active sites of their target enzymes. For instance, the quinoline scaffold of a related compound, 5-chloro-8-hydroxyquinoline, was found to participate in hydrophobic interactions with leucine and phenylalanine residues and form π-π interactions with a phenylalanine residue in the binding site of bovine serum albumin. nih.gov In the context of antibacterial targets, the specific hydrogen bonds and other non-covalent interactions formed between the fluoroquinolone molecule and the amino acid residues of DNA gyrase are critical for its inhibitory action. nih.gov Understanding these specific interactions at the atomic level is vital for the rational design of new derivatives with improved binding and, consequently, higher efficacy. researchgate.netsemanticscholar.org

Investigation of Biological Activity Mechanisms of 5 Chloro 8 Fluoroquinoline Derivatives in Vitro and Theoretical

Antimicrobial Activity Mechanisms

Mechanisms of Action against Bacterial DNA Gyrase and Topoisomerase IV

Quinolone derivatives, including those with a 5-chloro-8-fluoroquinoline scaffold, primarily exert their antibacterial effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. mdpi.comnih.gov

The fundamental mechanism involves the stabilization of a covalent enzyme-DNA complex, known as the cleaved complex, where the DNA is broken in both strands. mdpi.comresearchgate.net By trapping this complex, the fluoroquinolones block the progression of the replication fork and transcription machinery, leading to a rapid cessation of DNA synthesis and cell growth. researchgate.netresearchgate.net Ultimately, this process results in the release of double-strand DNA breaks, a lethal event for the bacterium. researchgate.net

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into DNA. nih.govnih.gov Topoisomerase IV, with its ParC and ParE subunits (homologous to GyrA and GyrB, respectively), is primarily involved in decatenating (unlinking) daughter chromosomes after replication. nih.govresearchgate.net While both enzymes are targeted, the primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited. mdpi.comnih.gov However, some newer generation fluoroquinolones exhibit potent dual-targeting capabilities. mdpi.com

Molecular docking and enzyme inhibition assays have confirmed that these derivatives bind to the enzyme-DNA complex, preventing the resealing of the DNA strands. nih.govrsc.org The affinity for both DNA gyrase and topoisomerase IV contributes to their broad-spectrum activity and can influence the potential for resistance development. mdpi.commdpi.com

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, proving effective against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This characteristic is a hallmark of later-generation fluoroquinolones, which have been chemically modified to enhance their potency and expand their bacterial targets. mdpi.comnih.gov

The versatility of these compounds allows them to be used against various pathogens responsible for infections of the urinary tract, respiratory system, and gastrointestinal tract. mdpi.comnih.gov The substitutions at different positions on the quinolone ring, particularly at C7 and C8, significantly influence the spectrum of activity. mdpi.comnih.gov For instance, certain substitutions can enhance activity against Gram-positive bacteria, while others improve efficacy against Gram-negative organisms like Pseudomonas aeruginosa. mdpi.comnih.gov

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Studies have shown that many this compound derivatives exhibit low MIC values against a panel of clinically relevant bacteria. orientjchem.orgmdpi.com

Table 1: Representative Broad-Spectrum Activity of Fluoroquinolone Derivatives

This table is for illustrative purposes and represents typical activity profiles. Specific values for this compound itself may vary.

| Bacterial Species | Type | Typical MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.25 - 8 |

| Streptococcus pneumoniae | Gram-Positive | ≤1 - 4 |

| Enterococcus faecalis | Gram-Positive | 4 - 16 |

| Escherichia coli | Gram-Negative | ≤0.5 - 8 |

| Pseudomonas aeruginosa | Gram-Negative | 1 - >64 |

Data derived from multiple sources, reflecting general fluoroquinolone activity. orientjchem.orggoogle.comjst.go.jpresearchgate.net

Activity against Specific Drug-Resistant Bacterial Strains

A critical aspect of modern antibiotic development is efficacy against drug-resistant pathogens. Derivatives of this compound have shown significant activity against several challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). google.comnih.gov

The emergence of resistance to earlier generations of fluoroquinolones is often linked to mutations in the target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC), or to the overexpression of efflux pumps that remove the drug from the bacterial cell. nih.gov However, some newer derivatives have been specifically designed to overcome these resistance mechanisms. google.com For example, certain structural modifications can enhance the compound's binding affinity to the mutated enzymes, restoring antibacterial activity. google.com

Research has demonstrated that some quinoline (B57606) derivatives are potent against MRSA strains, with MIC values comparable to or better than standard-of-care drugs. nih.govchemrxiv.org For instance, some synthesized derivatives have shown potent anti-MRSA activity with MIC values as low as 1.5 to 3.9 µg/mL. nih.govchemrxiv.org This activity is crucial as MRSA infections are a major public health concern due to their resistance to multiple classes of antibiotics. nih.gov

Table 2: Activity of Selected Quinolone Derivatives against Resistant Strains

| Compound Type | Resistant Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin (B1669076) Derivative (Compound 1) | MRSA ATCC33591 | 8 | nih.gov |

| Benzofuroquinolinium Derivative (Compound 2) | MRSA ATCC 43300 | 1 | nih.gov |

| N-alkyl morpholine (B109124) (Compound M-8) | MRSA (various isolates) | 3.9 | chemrxiv.org |

| Deoxynybomycin (DNM) Derivative | FQ-Resistant MRSA (NRS3) | 0.03 | google.com |

Antituberculosis Activity and Mechanisms against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govmdpi.com Fluoroquinolones are a cornerstone of treatment regimens for drug-resistant TB. nih.gov

In M. tuberculosis, which uniquely possesses only DNA gyrase and not topoisomerase IV, this enzyme is the sole target for fluoroquinolones. pnas.org These drugs inhibit the supercoiling activity of gyrase, leading to DNA damage and cell death. mdpi.compnas.org The efficacy of these compounds against M. tuberculosis is well-documented, with derivatives like cloxyquin (5-chloroquinolin-8-ol) showing potent antituberculosis activity against both drug-sensitive and multidrug-resistant isolates, with MICs ranging from 0.062 to 0.25 µg/ml. nih.gov

Resistance in M. tuberculosis to fluoroquinolones typically arises from specific mutations in the gyrA gene, the subunit targeted by the drugs. pnas.org Research efforts are focused on developing new quinoline derivatives that can effectively inhibit these mutated gyrases. mdpi.compnas.org For example, an 8-methyl-moxifloxacin derivative was found to be more potent than moxifloxacin (B1663623) against wild-type M. tuberculosis gyrase and maintained high activity against common resistant mutant enzymes. pnas.org

Polypharmacological Effects on Bacterial Cell Processes (e.g., peptidoglycan synthesis, lipid II cycle)

While the primary mechanism of action for fluoroquinolones is the inhibition of DNA topoisomerases, emerging research indicates that some derivatives may possess secondary targets, a concept known as polypharmacology. rsc.org This multitarget approach is a promising strategy to combat antibiotic resistance, as it is more difficult for bacteria to develop resistance to a drug that affects multiple essential pathways simultaneously. rsc.orgacs.org

Recent studies on novel norfloxacin (B1679917) derivatives have revealed effects on bacterial cell wall synthesis. rsc.org Phenotypic analysis of certain derivatives showed they perturb peptidoglycan synthesis by affecting enzymes such as MreB, MurG, and PonA. rsc.org This suggests a novel mechanism that may involve the impairment of the lipid II cycle. rsc.org

The lipid II cycle is a fundamental process in bacterial cell wall biosynthesis, responsible for transporting peptidoglycan precursors across the cell membrane. nih.govresearchgate.net This cycle is already the target of several last-resort antibiotics like vancomycin. researchgate.netwikipedia.org By inhibiting steps in this pathway, such as the function of the lipid carrier undecaprenyl phosphate (B84403) or the enzymes that process lipid II, these quinolone derivatives can disrupt cell wall integrity, leading to cell death. rsc.orgacs.org This dual mechanism—inhibiting both DNA replication and cell wall synthesis—could lead to more robust antibacterial agents with a lower propensity for resistance development. rsc.org

Antifungal Activity Mechanisms (e.g., against plant pathogens)

In addition to their antibacterial properties, certain quinoline derivatives, particularly those based on the 8-hydroxyquinoline (B1678124) scaffold like 5-chloro-8-hydroxyquinoline (B194070), exhibit significant antifungal activity. mdpi.comnih.gov This activity is particularly relevant in agriculture for controlling plant pathogenic fungi.

One notable application is in combating Esca, a destructive grapevine disease caused by fungal pathogens such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. mdpi.comnih.gov Studies have shown that 5-chloro-8-hydroxyquinolinol (5-Cl8Q) is an effective antifungal agent against these pathogens. mdpi.com The minimum inhibitory concentration (MIC) of 5-Cl8Q against both P. chlamydospora and P. aleophilum has been reported to be as low as 0.75 μg/mL. mdpi.com

The precise mechanism of antifungal action for 8-hydroxyquinoline derivatives is still under investigation, but it is believed to involve the chelation of essential metal ions, disrupting fungal enzyme function and cellular processes. These compounds have been incorporated into materials like electrospun fibrous membranes, which can be applied to plants to impede the penetration and growth of fungal spores, offering a promising strategy for crop protection. mdpi.comnih.gov

Table 3: Antifungal Activity of 5-Chloro-8-hydroxyquinoline (5-Cl8Q) against Plant Pathogens

| Fungal Pathogen | Disease Caused | Reported MIC of 5-Cl8Q (µg/mL) |

|---|---|---|

| Phaeomoniella chlamydospora | Esca of Grapevine | 0.75 |

Data sourced from a study on electrospun antifungal membranes. mdpi.com

Antiviral Activity Mechanisms

The antiviral potential of quinoline derivatives has been a subject of extensive research. nih.govresearchgate.net These compounds have shown activity against a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and SARS-CoV-2. nih.govnih.govnih.gov The mechanisms underlying their antiviral action are diverse and often target specific viral proteins or host cell pathways essential for viral replication.

In vitro and in silico studies have been conducted to elucidate these mechanisms. For instance, some quinoline-3-carboxylate derivatives have been investigated for their activity against SARS-CoV-2. nih.gov Molecular docking studies suggested that these compounds could exhibit strong binding affinity to the main viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), both of which are crucial for viral replication. nih.gov

Another fluoroquinolone derivative, K-12, has demonstrated broad-spectrum antiviral activity. nih.gov Time-of-addition experiments and quantitative transactivation bioassays have indicated that K-12 inhibits the Tat-mediated transactivation process in HIV-infected cells. nih.gov This suggests that the compound interferes with a key regulatory step in the HIV life cycle.

Furthermore, some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been found to inhibit Zika virus (ZIKV) replication in vitro. nih.gov These derivatives were shown to reduce ZIKV RNA production, indicating an interference with the viral replication process. nih.gov

Table 1: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Virus | Investigated Mechanism of Action | Reference |

|---|---|---|---|

| Quinoline-3-carboxylate derivatives | SARS-CoV-2 | Potential inhibition of viral protease (NSP5) and exoribonuclease (NSP14). | nih.gov |

| K-12 (fluoroquinolone derivative) | HIV | Inhibition of Tat-mediated transactivation. | nih.gov |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Reduction of viral RNA production. | nih.gov |

| 8-hydroxyquinoline derivatives | Dengue virus (DENV2) | Exhibited inhibitory activity against the virus in vitro. | nih.gov |

Anticancer and Antitumor Mechanisms

Quinoline derivatives are recognized for their significant anticancer and antitumor properties, which are exerted through multiple mechanisms. ekb.egbohrium.com These compounds can interfere with various stages of cancer progression, from cell proliferation to the formation of new blood vessels that supply tumors.

A primary mechanism by which quinoline derivatives exhibit anticancer activity is by inducing cell cycle arrest and apoptosis (programmed cell death). bohrium.comnih.gov This prevents cancer cells from dividing and leads to their elimination.

Studies have shown that certain quinoline derivatives can arrest the cell cycle at different phases. For example, some ciprofloxacin derivatives, which contain a quinolone core, have been found to induce S/G2-phase arrest in prostate cancer cells and G2/M arrest in non-small cell lung cancer cells. nih.gov This arrest is often mediated by the tumor suppressor protein p53 and its target gene p21. nih.gov

The induction of apoptosis is another key anticancer mechanism. One quinoline derivative, IND-2, was shown to inhibit the proliferation of prostate cancer cells by inducing oxidative stress and apoptosis. mdpi.comnih.gov This was evidenced by the loss of mitochondrial membrane potential and increased expression of cleaved caspases-3 and -7, and cleaved poly (ADP-ribose) polymerase (PARP). mdpi.com Furthermore, IND-2 was found to decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov Other fluoroquinolone derivatives have also been reported to induce apoptosis by targeting the B-cell lymphoma-2 (BCL-2) family of proteins and caspases. nih.gov

Table 2: Anticancer Mechanisms of Selected Quinoline Derivatives via Cell Cycle Arrest and Apoptosis

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| IND-2 | Prostate (PC-3, DU-145) | Induces oxidative stress, apoptosis; inhibits topoisomerase II. mdpi.com | mdpi.com |

| Ciprofloxacin derivatives | Prostate, Bladder, Lung | Induce S/G2 or G2/M cell cycle arrest. nih.gov | nih.gov |

| 5-chloroquinolin-8-ol derivatives | Various | Exhibit cytotoxic and antiproliferative effects. plos.orgnih.gov | plos.orgnih.gov |

| Ciprofloxacin-chalcone hybrids | Various | Induce apoptosis via caspase-3 overexpression. nih.gov | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Quinoline derivatives have been shown to modulate angiogenesis, thereby inhibiting tumor progression. ekb.egbohrium.com They can target key signaling pathways involved in this process, such as those mediated by vascular endothelial growth factor (VEGF) and its receptors (VEGFR). nih.govnih.govresearchgate.net

Some quinoline derivatives act as inhibitors of VEGFR-2, a primary target for anti-angiogenic therapy. researchgate.net By blocking this receptor, they can prevent endothelial cell proliferation, migration, and survival, which are essential steps in angiogenesis. researchgate.net Anlotinib, an oral multi-target tyrosine kinase inhibitor with a quinoline core, has demonstrated inhibitory effects on tumor growth and angiogenesis by targeting VEGFR-2 and -3, among other receptors. researchgate.net

In addition to inhibiting angiogenesis, quinoline derivatives can also disrupt cell migration, a key step in metastasis. ekb.egbohrium.com The ability of these compounds to interfere with both angiogenesis and cell migration highlights their potential as multi-targeted anticancer agents. ekb.egbohrium.com

Metal Chelation as a Mechanism of Biological Action

The ability of certain quinoline derivatives, particularly 8-hydroxyquinolines, to chelate metal ions is a significant aspect of their biological activity. researchgate.nettandfonline.com Metal ions play crucial roles in various biological processes, and their imbalance can contribute to disease. researchgate.nettandfonline.com By binding to metal ions, these compounds can influence cellular functions and exhibit therapeutic effects.

Quinolones can form stable complexes with various divalent and trivalent metal ions, including Fe²⁺/Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺. thepharmajournal.comajgreenchem.comnih.gov This chelation can occur through the carbonyl and carboxyl groups present in the quinolone structure. ajgreenchem.comnih.gov The formation of these metal complexes can enhance the biological activity of the parent drug. thepharmajournal.com For instance, metal chelation is believed to be involved in the antimicrobial activity of some quinolones, where the metal-drug complex may possess greater efficacy than the drug alone. thepharmajournal.comiosrjournals.org

In the context of anticancer activity, the chelation of iron by 8-hydroxyquinoline derivatives has been suggested to contribute to their antiproliferative effects. tandfonline.com This may be due to the inhibition of iron-containing enzymes that are essential for DNA synthesis, such as ribonucleotide reductase. tandfonline.com The lipophilicity of these compounds allows them to cross cell membranes and reach their intracellular targets. tandfonline.com

Table 3: Metal Chelation Properties of Quinoline Derivatives

| Derivative Class | Metal Ions Chelated | Potential Biological Consequence | Reference |

|---|---|---|---|

| Quinolones (general) | Divalent (Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe²⁺) and Trivalent (Al³⁺, Fe³⁺) cations. nih.gov | Enhanced antimicrobial and anticancer activity. tandfonline.comthepharmajournal.com | tandfonline.comthepharmajournal.comnih.gov |

| 8-Hydroxyquinolines | Various metal ions, including iron. tandfonline.com | Inhibition of metalloenzymes, antineurodegenerative, and anticancer effects. | researchgate.nettandfonline.com |

| Fluoroquinolones | Iron | Can lead to the formation of insoluble complexes, affecting bioavailability. | nih.gov |

Other Investigated Biological Activities (e.g., anti-inflammatory, anti-HIV, antimalarial)

Beyond their antiviral and anticancer properties, quinoline derivatives have been investigated for a range of other biological activities. ekb.egijresm.comrsc.org

Anti-inflammatory Activity: Some quinoline derivatives have shown potential as anti-inflammatory agents. ijresm.comrsc.org The mechanisms for this activity are still being explored but may involve the modulation of inflammatory pathways.

Anti-HIV Activity: As mentioned in the antiviral section, quinoline derivatives have shown promise as anti-HIV agents. rsc.orgmdpi.commdpi.com For example, quinoline–1,2,3-triazole–aniline (B41778) hybrids have been synthesized and evaluated for their in vitro activity against HIV-1. mdpi.com Some of these compounds exhibited potent activity, with one derivative being significantly more active than the reference drug AZT. mdpi.com Molecular docking studies suggest that these compounds may act as inhibitors of the CCR5 chemokine receptor, which is a co-receptor for HIV-1 entry. mdpi.com

Antimalarial Activity: The quinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine (B1663885) and primaquine. rsc.orgiosrjournals.org Research continues to explore new quinoline derivatives with improved efficacy, particularly against drug-resistant strains of the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov The proposed mechanism of action for some quinoline antimalarials involves forming a complex with DNA, thereby inhibiting nucleic acid and protein synthesis in the parasite. iosrjournals.org Novel 5-aryl-8-aminoquinoline derivatives have been found to be more active against chloroquine-resistant clones of P. falciparum. nih.gov

Table 4: Other Biological Activities of Quinoline Derivatives

| Activity | Derivative Class/Compound | Investigated Mechanism/Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | Quinoline derivatives | Potential modulation of inflammatory pathways. | ijresm.comrsc.org |

| Anti-HIV | Quinoline–1,2,3-triazole–aniline hybrids | Inhibition of CCR5 chemokine receptor. | mdpi.com |

| Antimalarial | 5-aryl-8-aminoquinoline derivatives | More active against chloroquine-resistant P. falciparum. | nih.gov |

| Antimalarial | 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Some compounds showed better potency than the standard drug quinine. | researchgate.net |

Applications of 5 Chloro 8 Fluoroquinoline As a Building Block in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

5-Chloro-8-fluoroquinoline is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly within the fluoroquinolone class of antibiotics. ossila.compharmanoble.com These synthetic anti-infective agents are known for their broad-spectrum antibacterial activity. The presence of the chlorine and fluorine atoms on the quinoline (B57606) core is critical to the biological activity of the final drug molecules.

Notable APIs synthesized using this building block include:

Besifloxacin: A fourth-generation fluoroquinolone antibiotic developed specifically for ophthalmic use to treat bacterial conjunctivitis. nih.gov Besifloxacin is noted for its potent activity against a wide range of Gram-positive and Gram-negative bacteria. ossila.comnih.gov The synthesis involves the core structure provided by this compound, which is later modified to produce the final API. derpharmachemica.comnewdrugapprovals.org

Clinafloxacin: Another broad-spectrum fluoroquinolone antibiotic that has demonstrated efficacy against various bacterial infections. ossila.comnih.gov The synthesis of Clinafloxacin also utilizes the this compound scaffold as a foundational element. ossila.com

The following table summarizes the key APIs derived from this compound.

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Application |

| Besifloxacin | Fluoroquinolone Antibiotic | Ophthalmic infections (Bacterial Conjunctivitis) ossila.comnih.gov |

| Clinafloxacin | Fluoroquinolone Antibiotic | Bacterial Infections ossila.comnih.gov |

Development of Schiff Bases and their Application in Metal-Ion Recognition Sensors

Beyond pharmaceuticals, this compound is a valuable precursor for synthesizing Schiff bases. ossila.com Schiff bases are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone, containing a characteristic carbon-nitrogen double bond (azomethine group). pdeaamcollege.edu.in Quinoline-based Schiff bases are of particular interest in the field of sensor technology. pdeaamcollege.edu.in

These Schiff bases can act as ligands, capable of binding to metal ions. pdeaamcollege.edu.in This coordination ability is harnessed to create highly sensitive and selective metal-ion recognition sensors. ossila.com The detection mechanism often relies on changes in the fluorescent properties of the Schiff base upon chelating with a metal ion. ossila.comama-science.org The fluorescence emission may be "turned on," "turned off," or shifted to a different wavelength, allowing for the qualitative and quantitative detection of specific metal ions like Zn²⁺, Al³⁺, Cu²⁺, and Fe³⁺. ossila.comama-science.orgnih.gov This phenomenon, known as photo-induced electron transfer (PET), is a common mechanism in such fluorescent probes. nih.gov

Key Features of this compound Derived Schiff Base Sensors:

High Sensitivity: Capable of detecting low concentrations of metal ions. ama-science.org

High Selectivity: Can be designed to bind preferentially with specific metal ions. pdeaamcollege.edu.in

Optical Response: Detection is often achieved by observing changes in fluorescence, a technique that is both rapid and simple. ama-science.org

Integration into Dye Complexes for Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

The versatile chemistry of this compound extends to the field of renewable energy, specifically in the development of materials for solar cells. Schiff bases derived from this compound can serve as bidentate or tridentate ligands that readily coordinate with metal centers like Ruthenium (Ru) and Iridium (Ir). ossila.com

The resulting metal complexes are highly colored and can function as dyes or sensitizers in Dye-Sensitized Solar Cells (DSSCs). ossila.com In a DSSC, the dye absorbs sunlight, promoting an electron to an excited state. This excited electron is then injected into a semiconductor material (like TiO₂), generating an electric current. unesp.br Quinoline-based dyes are investigated for these applications due to their favorable electronic and absorption properties. nih.govresearchgate.net The structural design of these dyes, which often follows a donor-π-acceptor (D-π-A) framework, is crucial for efficient light harvesting and electron transfer. researchgate.net

Role of this compound in DSSC Dyes:

Ligand Formation: Forms the organic ligand part of the metal-complex dye. ossila.com

Stability: Quinoline derivatives are known for their good thermal and oxidative stability, which is beneficial for the durability of solar cell devices. researchgate.net

Utility as a Fine Chemical Intermediate in Agrochemicals and Disinfectants

While direct applications of this compound in agrochemicals are not extensively documented in the provided sources, the closely related compound, 5-Chloro-8-hydroxyquinoline (B194070), is a well-established intermediate in this sector. google.comjindunchemistry.com 5-Chloro-8-hydroxyquinoline is used in the formulation of fungicides and bactericides to protect crops and in soil treatments to prevent plant diseases. jindunchemistry.com It is also used as a disinfectant and preservative. google.com

Given the structural similarity, this compound possesses potential as a fine chemical intermediate for the synthesis of novel agrochemicals. The introduction of a fluorine atom in place of a hydroxyl group can significantly alter the biological activity and physicochemical properties of a molecule, a common strategy in the design of modern pesticides and pharmaceuticals. Chlorine-containing compounds are widely used as disinfectants, with hypochlorite solutions (bleach) being common examples for water treatment and surface decontamination. cdc.gov The antimicrobial properties associated with the quinoline core suggest potential applications for its derivatives in the formulation of specialized disinfectants. jindunchemistry.com

Future Directions and Emerging Research Avenues for 5 Chloro 8 Fluoroquinoline

Rational Design and Synthesis of Novel Hybrid Molecules Incorporating 5-Chloro-8-fluoroquinoline

The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity is a promising approach in drug discovery to enhance efficacy and overcome resistance. nih.govnih.gov While specific hybrid molecules derived from this compound have not been detailed in available research, the development of such compounds represents a significant future direction.

Researchers have successfully synthesized hybrids of the closely related 5-chloro-8-hydroxyquinoline (B194070) with molecules like ciprofloxacin (B1669076), creating novel compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin, synthesized via a Mannich reaction, showed promising minimum inhibitory concentrations (MICs) between 4–16 µg/mL against various bacterial strains. nih.gov

Future research could apply similar principles to this compound. By replacing the 8-hydroxy group with an 8-fluoro group, the resulting hybrid molecules could exhibit altered lipophilicity, electronic properties, and target-binding affinities. researchgate.net The rational design of these novel hybrids could involve linking the this compound scaffold to other bioactive moieties such as:

Antimicrobial agents: To create dual-action drugs that combat resistant pathogens.

Anticancer agents: To develop targeted therapies that leverage the potential cytotoxic properties of the quinoline (B57606) core.

Antiviral or antiparasitic compounds: To explore a wider range of therapeutic applications.

The synthesis of these hybrids would likely involve established chemical reactions, tailored to the specific functionalities of the linked molecules.

Table 1: Potential Hybridization Strategies for this compound

| Bioactive Moiety Class | Potential Therapeutic Target | Rationale for Hybridization |

|---|---|---|

| Fluoroquinolones (e.g., Ciprofloxacin) | Bacterial DNA Gyrase/Topoisomerase IV | To create synergistic antibacterial effects and overcome resistance. |

| Azoles (e.g., Fluconazole) | Fungal Ergosterol Biosynthesis | To develop broad-spectrum antifungal agents. |

| Platinum-based drugs (e.g., Cisplatin) | Cancer Cell DNA | To enhance cytotoxicity and improve targeting in cancer therapy. |

Exploration of Undiscovered Pharmacological Targets and Novel Mechanisms of Action

The primary mechanism of action for the broader class of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.comnih.govresearchgate.netnih.gov These enzymes are critical for DNA replication, and their inhibition leads to breaks in the bacterial DNA, ultimately causing cell death. nih.gov While it is highly probable that this compound shares this mechanism, a key area of future research is to determine if its specific halogenation pattern (chlorine at C5, fluorine at C8) could enable it to interact with novel pharmacological targets or exhibit a modified mechanism of action.

Research into other halogenated quinolines has revealed that these compounds can eradicate drug-resistant pathogens and their biofilms, sometimes through unique modes of action that differ from conventional antibiotics. nih.govresearchgate.net Future investigations into this compound could focus on:

Screening against diverse biological targets: Utilizing high-throughput screening to test the compound against a wide array of enzymes, receptors, and cellular pathways involved in various diseases.

Investigating biofilm eradication: Studying its ability to disrupt or eliminate bacterial biofilms, which are notoriously tolerant to standard antibiotics. nih.gov

Exploring non-bacterial targets: Assessing its activity against viral, fungal, parasitic, or cancer-related targets, as the quinoline scaffold is known for its broad pharmacological potential. orientjchem.orgnih.gov

The specific electronic properties conferred by the chlorine and fluorine atoms at positions 5 and 8 could lead to unique interactions with biological macromolecules, opening the door to discovering previously unidentified therapeutic applications.

Advancements in Computational Drug Discovery and De Novo Design for Halogenated Quinolines

Computational tools are revolutionizing drug discovery by enabling the rapid design and evaluation of new molecules. nih.govmdpi.com For halogenated quinolines like this compound, computational methods offer a powerful approach to predict bioactivity, optimize structure, and explore potential targets.

Future research in this area will likely involve:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) Studies: These models can be built using a library of related halogenated quinolines to predict the antibacterial, anticancer, or other biological activities of new derivatives, including those based on the this compound scaffold. nih.gov Such studies help identify which structural modifications are most likely to enhance potency.

Molecular Docking Simulations: Docking studies can predict how this compound and its derivatives bind to the active sites of known targets, like bacterial DNA gyrase, or to newly identified targets. nih.govnih.gov This provides insight into the specific molecular interactions that drive its biological effects.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target, helping to validate docking results and assess the stability of the interaction over time. nih.gov

De Novo Design: Advanced algorithms can design entirely new molecules based on the this compound core, optimized for binding to a specific target pocket, potentially leading to the discovery of highly potent and selective inhibitors.

These in silico techniques can significantly accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds.

Development of Sustainable and Environmentally Benign Synthesis Protocols